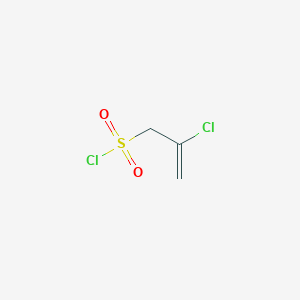
N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide
Descripción general
Descripción
“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a compound with the empirical formula C17H19NO2 and a molecular weight of 269.34 . It’s a solid substance . Another related compound is “N-(2,6-Dimethylphenyl)chloroacetamide” which has a molecular weight of 197.66 .
Chemical Reactions Analysis
In the degradation pathway of alachlor, a chloroacetanilide herbicide, it was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively. 2,6-Diethylaniline was transformed into N-(2,6-diethylphenyl) formamide .
Physical And Chemical Properties Analysis
“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a solid substance . Another related compound, “N-(2,6-Dimethylphenyl)chloroacetamide”, has a molecular weight of 197.66 .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is related to butachlor , a chloroacetamide herbicide, which primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .
Mode of Action
If we consider its relation to butachlor, it might inhibit early plant development by inhibiting the biosynthesis of vlcfas .
Biochemical Pathways
Related compounds like butachlor are degraded by various microorganisms such as fusarium solani, novosphingobium chloroacetimidivorans, chaetomium globosum, pseudomonas putida, sphingomonas chloroacetimidivorans, and rhodococcus sp . The degradation involves enzymes like CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase .
Pharmacokinetics
Related compounds like butachlor have a relatively low persistence in the soil and aqueous media because they are easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .
Result of Action
Related compounds like butachlor have been shown to be toxic to non-target organisms, affecting various environmental systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide. For instance, butachlor residues have been detected in soil, water, and organisms . The degradation of butachlor is the main route of its dissipation, with a half-life of about 640 days in sterile soil or 11.4 days in non-sterile soil .
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-14-11-8-12-15(4-2)19(14)20-18(22)13-17(21)16-9-6-5-7-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHJMFQTFLCFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368701 | |
| Record name | N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40624-79-1 | |
| Record name | N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)

![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B3383337.png)